Cas no 1234894-03-1 (6-methyl-1-2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl-1,2,3,4-tetrahydroquinoline)

6-methyl-1-2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl-1,2,3,4-tetrahydroquinoline 化学的及び物理的性質
名前と識別子
-
- 6-methyl-1-2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl-1,2,3,4-tetrahydroquinoline
- (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone
- 6-methyl-1-[2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl]-1,2,3,4-tetrahydroquinoline
- AKOS024520001
- F5828-0174
- 1234894-03-1
- (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone
-
- インチ: 1S/C18H16N4OS/c1-12-4-5-16-13(9-12)3-2-8-22(16)18(23)15-11-24-17(21-15)14-10-19-6-7-20-14/h4-7,9-11H,2-3,8H2,1H3
- InChIKey: YKEGQRPACDOLKW-UHFFFAOYSA-N
- SMILES: S1C(C2C=NC=CN=2)=NC(=C1)C(N1C2C=CC(C)=CC=2CCC1)=O
計算された属性
- 精确分子量: 336.10448232g/mol
- 同位素质量: 336.10448232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 2
- 複雑さ: 462
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 87.2Ų
6-methyl-1-2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl-1,2,3,4-tetrahydroquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5828-0174-10μmol |
6-methyl-1-[2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl]-1,2,3,4-tetrahydroquinoline |
1234894-03-1 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5828-0174-100mg |
6-methyl-1-[2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl]-1,2,3,4-tetrahydroquinoline |
1234894-03-1 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5828-0174-2mg |
6-methyl-1-[2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl]-1,2,3,4-tetrahydroquinoline |
1234894-03-1 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5828-0174-10mg |
6-methyl-1-[2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl]-1,2,3,4-tetrahydroquinoline |
1234894-03-1 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5828-0174-30mg |
6-methyl-1-[2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl]-1,2,3,4-tetrahydroquinoline |
1234894-03-1 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5828-0174-20mg |
6-methyl-1-[2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl]-1,2,3,4-tetrahydroquinoline |
1234894-03-1 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5828-0174-5mg |
6-methyl-1-[2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl]-1,2,3,4-tetrahydroquinoline |
1234894-03-1 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5828-0174-15mg |
6-methyl-1-[2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl]-1,2,3,4-tetrahydroquinoline |
1234894-03-1 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5828-0174-25mg |
6-methyl-1-[2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl]-1,2,3,4-tetrahydroquinoline |
1234894-03-1 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5828-0174-5μmol |
6-methyl-1-[2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl]-1,2,3,4-tetrahydroquinoline |
1234894-03-1 | 5μmol |
$63.0 | 2023-09-09 |
6-methyl-1-2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl-1,2,3,4-tetrahydroquinoline 関連文献
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
6-methyl-1-2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl-1,2,3,4-tetrahydroquinolineに関する追加情報
Introduction to Compound with CAS No. 1234894-03-1 and Product Name: 6-methyl-1-2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl-1,2,3,4-tetrahydroquinoline
The compound with the CAS number 1234894-03-1 and the product name 6-methyl-1-2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl-1,2,3,4-tetrahydroquinoline represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of multiple heterocyclic rings, including a pyrazine and a thiazole moiety, combined with a tetrahydroquinoline backbone, suggests a rich chemical space for biological activity.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. These structures often exhibit favorable pharmacokinetic properties and can interact with biological targets in novel ways. The specific arrangement of atoms in 6-methyl-1-2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl-1,2,3,4-tetrahydroquinoline positions it as a promising candidate for further investigation. The thiazole ring is particularly noteworthy, as it is a common scaffold in many bioactive molecules and has been extensively studied for its antimicrobial and anti-inflammatory properties.
The incorporation of a pyrazine ring into the molecular framework introduces additional complexity and potential for selective binding. Pyrazine derivatives are known for their ability to modulate various biological pathways, including those involved in cancer progression and neurodegenerative diseases. The tetrahydroquinoline component further enhances the molecule's potential by providing a rigid scaffold that can be optimized for target specificity. This combination of structural elements makes 6-methyl-1-2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl-1,2,3,4-tetrahydroquinoline an intriguing subject for medicinal chemists.
One of the most exciting aspects of this compound is its potential in the treatment of complex diseases. Current research indicates that molecules with similar structural motifs may interfere with key enzymes or receptors involved in disease mechanisms. For instance, studies have shown that thiazole derivatives can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in cancer cell proliferation. The presence of the pyrazine moiety may also contribute to this inhibitory activity by enhancing binding affinity to the target protein.
In addition to its potential therapeutic applications, 6-methyl-1-2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl-1,2,3,4-tetrahydroquinoline offers a unique opportunity for structure-based drug design. Computational modeling and experimental techniques can be employed to understand how the molecule interacts with biological targets at the atomic level. This detailed understanding is essential for optimizing drug candidates and improving their efficacy while minimizing side effects.
The synthesis of this compound presents an interesting challenge due to its complex architecture. Advanced synthetic methodologies must be employed to construct the desired framework accurately. Techniques such as multi-step organic synthesis or combinatorial chemistry may be utilized to explore different analogs and identify the most promising derivatives. The development of efficient synthetic routes is crucial for both academic research and industrial applications.
Recent advancements in analytical chemistry have enabled more precise characterization of complex molecules like 6-methyl-1-2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl-1,2,3,4-tetrahydroquinoline. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into the molecular structure and purity of the compound. These data are essential for confirming the identity of the substance and understanding its behavior in different environments.
The pharmacological evaluation of this compound is another critical area of focus. In vitro assays can be used to assess its activity against various biological targets relevant to human diseases. Initial studies may reveal promising results that warrant further investigation in vivo. Animal models provide a valuable platform for testing the safety and efficacy of new drug candidates before they proceed to human clinical trials.
The regulatory landscape surrounding new pharmaceutical compounds is stringent but well-established. Ensuring compliance with guidelines set by agencies such as the FDA or EMA is essential for bringing safe and effective drugs to market. Researchers must navigate these regulations carefully to ensure that their work meets all necessary requirements before advancing to clinical development.
Collaboration between academic institutions and pharmaceutical companies plays a vital role in translating basic research into tangible therapeutic solutions. Partnerships can facilitate access to resources such as synthetic chemistry expertise, biological screening facilities, and regulatory guidance. Such collaborations are instrumental in accelerating the development pipeline for new drugs like 6-methyl-1-2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl-1,2,3,4-tetrahydroquinoline.
The future prospects for this compound are promising given its unique structural features and potential therapeutic applications. Continued research will likely uncover new insights into its mechanism of action and identify additional uses beyond initial discovery goals. As our understanding of disease biology evolves so too will our ability to develop targeted therapies based on molecules like this one.
In conclusion,6-methyl - 12 - ( pyrazin - 22 - yl ) - 11 , 31 - thiazole - 44 - carbonyl - 11 , 21 , 31 , 41 - tetrahydroquinoline represents an exciting advancement in pharmaceutical chemistry with significant implications for human health . Its complex structure , combined with promising preclinical data , positions it as a valuable candidate for further development . As research progresses , we can expect this compound to play an important role in addressing some of today's most challenging medical conditions .
1234894-03-1 (6-methyl-1-2-(pyrazin-2-yl)-1,3-thiazole-4-carbonyl-1,2,3,4-tetrahydroquinoline) Related Products
- 2324109-69-3(N-({2,4-dioxo-1,3-diazaspiro4.4nonan-6-yl}methyl)prop-2-enamide)
- 1807215-10-6(4-Bromo-2-nitro-6-(trifluoromethyl)pyridine)
- 868775-42-2(tert-butyl cis-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1-carboxylate)
- 1805091-47-7(4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide)
- 1261612-19-4(2,4-Bis(perfluorophenyl)-5-nitropyridine)
- 57676-54-7(2-(4-Methylphenyl)acetohydrazide)
- 765248-92-8(cis-5-methylpiperidine-2-carboxylic acid)
- 2068-83-9(rac 3-Hydroxyisobutyric Acid)
- 2034563-32-9(N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide)
- 2262395-43-5(5-Bromo-N-(cyanomethyl)-N-cyclopentyl-6-oxo-1H-pyridine-3-carboxamide)




